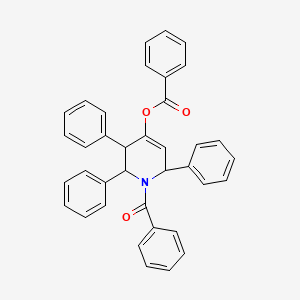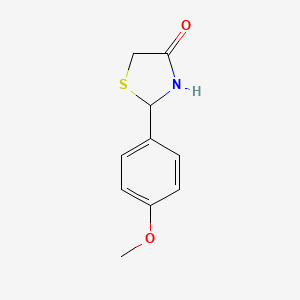![molecular formula C32H27N3O3S2 B15150538 4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B15150538.png)
4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is a complex organic compound that features a benzamide core substituted with a tert-butyl group and a benzothiazolyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Dibenzo[b,d]furan Moiety: This step involves the coupling of dibenzo[b,d]furan-3-amine with an appropriate electrophile, such as an acyl chloride or anhydride.
Formation of the Benzamide Core: The final step involves the reaction of the intermediate with 4-tert-butylbenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and dibenzo[b,d]furan moieties, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, dimethylformamide (DMF).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-butyl-2,2’-bipyridine
- 4-tert-butylphenylboronic acid
- 4-tert-butylpyridine
Uniqueness
Compared to similar compounds, 4-tert-butyl-N-(2-{[2-(dibenzo[b,d]furan-3-ylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide is unique due to its complex structure, which combines multiple functional groups and aromatic systems
Eigenschaften
Molekularformel |
C32H27N3O3S2 |
|---|---|
Molekulargewicht |
565.7 g/mol |
IUPAC-Name |
4-tert-butyl-N-[2-[2-(dibenzofuran-3-ylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C32H27N3O3S2/c1-32(2,3)20-10-8-19(9-11-20)30(37)34-22-13-15-25-28(17-22)40-31(35-25)39-18-29(36)33-21-12-14-24-23-6-4-5-7-26(23)38-27(24)16-21/h4-17H,18H2,1-3H3,(H,33,36)(H,34,37) |
InChI-Schlüssel |
ATGPEFHBLGPCMB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC(=O)NC4=CC5=C(C=C4)C6=CC=CC=C6O5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


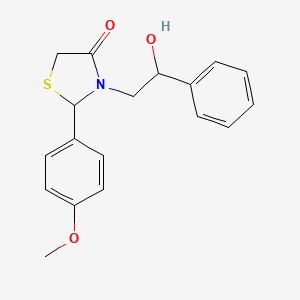
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-{[4-(4-tert-butylphenoxy)phenyl]amino}-5-oxopentanoate](/img/structure/B15150463.png)
![2-(benzylsulfanyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B15150478.png)
![N'-[(3Z)-4-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-chloro-1-benzothiophene-2-carbohydrazide](/img/structure/B15150486.png)
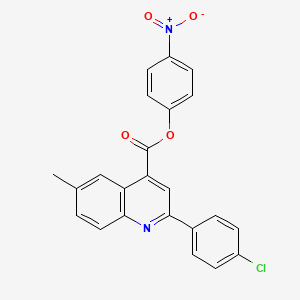
![2-[1-(4-methoxyphenyl)-3-{3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B15150504.png)

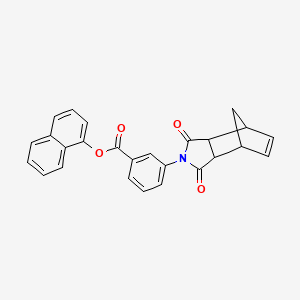
![3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid](/img/structure/B15150531.png)
![4-[acetyl(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxobutanoic acid](/img/structure/B15150540.png)
![3,4-Bis[(4-methoxybenzoyl)amino]benzoic acid](/img/structure/B15150551.png)

